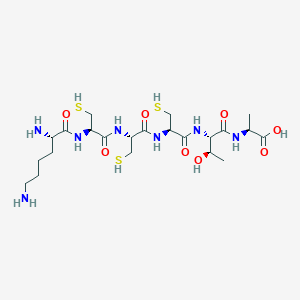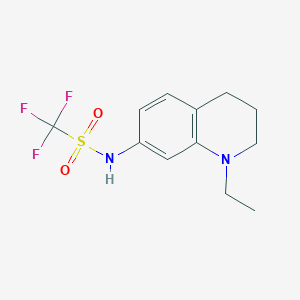
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
描述
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide, also known as ETS, is a small molecule inhibitor that has been used in scientific research for its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of human diseases, including cancer, diabetes, and autoimmune disorders.
作用机制
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide works by binding to the active site of PTPs and inhibiting their enzymatic activity. Specifically, this compound binds to a conserved cysteine residue in the active site of PTPs, which is required for enzymatic activity. By binding to this cysteine residue, this compound prevents PTPs from dephosphorylating their substrates, leading to the accumulation of phosphorylated proteins and altered cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific PTPs that are inhibited by the compound. However, in general, inhibition of PTPs by this compound has been shown to lead to increased phosphorylation of downstream signaling molecules, altered cell proliferation and differentiation, and decreased cell survival. Additionally, this compound has been shown to have anti-inflammatory effects, suggesting that it may have therapeutic potential for the treatment of autoimmune disorders.
实验室实验的优点和局限性
One advantage of using N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide in lab experiments is its specificity for PTPs. By selectively inhibiting PTP activity, this compound can be used to investigate the downstream effects of PTP dysregulation on cellular signaling pathways without interfering with other cellular processes. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, making it a versatile tool for studying PTPs in a variety of experimental systems.
One limitation of using this compound in lab experiments is its potential off-target effects. While this compound is highly specific for PTPs, it is possible that the compound may interact with other cellular proteins or enzymes, leading to unintended effects. Additionally, the anti-inflammatory effects of this compound may complicate interpretation of experimental results in certain contexts.
未来方向
There are several future directions for research on N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific PTPs. Additionally, further investigation into the anti-inflammatory effects of this compound may lead to the development of novel therapeutics for the treatment of autoimmune disorders. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy and broaden its therapeutic potential.
科学研究应用
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide has been used extensively in scientific research as a tool to study the role of PTPs in cellular signaling pathways. By selectively inhibiting the activity of PTPs, this compound can be used to investigate the downstream effects of PTP dysregulation on cell proliferation, differentiation, and survival. Additionally, this compound has been shown to have anti-inflammatory effects, suggesting that it may have therapeutic potential for the treatment of autoimmune disorders.
属性
IUPAC Name |
N-(1-ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-2-17-7-3-4-9-5-6-10(8-11(9)17)16-20(18,19)12(13,14)15/h5-6,8,16H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCZVINYUQFTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670266 | |
| Record name | N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848080-31-9 | |
| Record name | N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



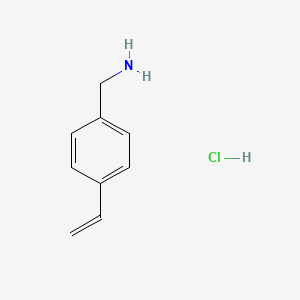

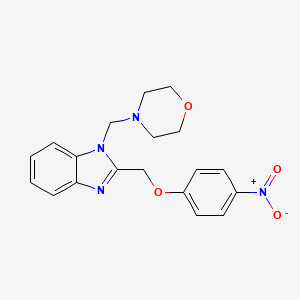
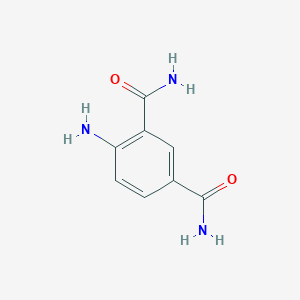
![Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-](/img/structure/B3194431.png)
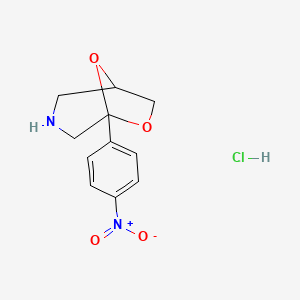
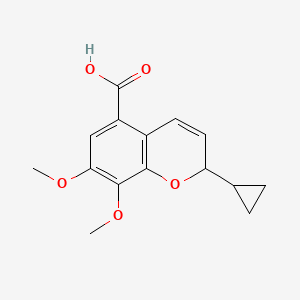
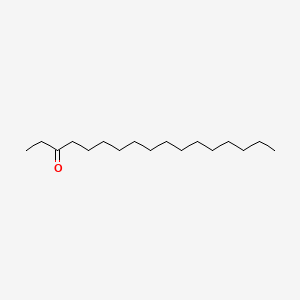



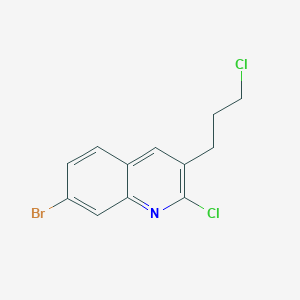
![5-bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B3194475.png)
